5-Cyclopropyl-3-methoxypyridine
Overview
Description
5-Cyclopropyl-3-methoxypyridine is a chemical compound with the CAS Number: 1414870-78-2 . It has a molecular weight of 149.19 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The IUPAC name of this compound is 3-cyclopropyl-5-methoxypyridine . The InChI Code is 1S/C9H11NO/c1-11-9-4-8(5-10-6-9)7-2-3-7/h4-7H,2-3H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, cyclopropanes present significant challenges for any synthetic chemist . Strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses have been highlighted .Physical and Chemical Properties Analysis
This compound has a molecular weight of 149.19 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
5-Cyclopropyl-3-methoxypyridine and its derivatives are significant in the synthesis and characterization of various organic compounds. The synthesis of 2-methoxypyridine-3-carbonitrile derivatives demonstrates a route to a variety of methoxypyridine derivatives, offering potential in cytotoxicity studies against cancer cell lines (Al‐Refai et al., 2019). Moreover, efficient synthesis methods for 5-functionalised 2-methoxypyridines using magnesium ‘ate’ complexes as key reagents have been developed, showcasing the versatility of methoxypyridines in organic synthesis (Sośnicki, 2009).
Biological Studies and Pharmacological Applications
In the realm of pharmacology and biological studies, novel derivatives of 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine have been investigated as potent and highly selective α4β2-nicotinic acetylcholine receptor full or partial agonists. These compounds, particularly 4d, have shown promise as antidepressants, with potential for human use highlighted by pharmacokinetic studies indicating brain penetration and stability in the presence of human microsomes and hepatocytes (Onajole et al., 2016).
Antimicrobial and Antimalarial Activities
Research into the antimicrobial and antimalarial activities of methoxypyridine derivatives has yielded significant findings. A study on bis(9-amino-6-chloro-2-methoxyacridines) synthesized and tested for their in vitro activity against various parasitic stages found several compounds devoid of cytotoxic effects at certain concentrations, with one displaying IC(50) values in the nanomolar range against different Plasmodium falciparum strains (Girault et al., 2000).
Chemical Stability and Interaction Studies
The remarkable stability of imines generated from methoxypyridine derivatives in water has been documented, with specific imines showing stability in water/methanol without any template effect. This stability is crucial for their application in various chemical processes and pharmaceutical formulations (Saggiomo & Lüning, 2008).
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests potential future directions for the research and application of 5-Cyclopropyl-3-methoxypyridine.
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It’s known to be used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a reagent in chemical synthesis, its primary role is likely in the formation of new compounds rather than eliciting a direct biological response .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
3-cyclopropyl-5-methoxypyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-4-8(5-10-6-9)7-2-3-7/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBUIUOPYHEXLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297096 | |
Record name | Pyridine, 3-cyclopropyl-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-78-2 | |
Record name | Pyridine, 3-cyclopropyl-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-cyclopropyl-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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